N-(2,5-dimethylphenyl)-2-{8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-{8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a useful research compound. Its molecular formula is C24H19FN6O3 and its molecular weight is 458.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-dimethylphenyl)-2-{8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple active moieties:
- Oxadiazole : Known for its diverse biological activities including antimicrobial and anti-inflammatory effects.
- Triazole : Often associated with antifungal and anticancer properties.
- Pyridine : Commonly found in drugs due to its role in enhancing bioactivity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance:
- Compounds containing the oxadiazole ring have been reported to possess activity against various bacterial strains. A study highlighted that specific oxadiazole derivatives demonstrated Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like Isoniazid .
Compound | MIC (µg/mL) | Reference |
---|---|---|
Oxadiazole derivative | 0.46 | Rane et al. (2012) |
Isoniazid | 0.40 | Rane et al. (2012) |
Anticancer Activity
The triazole component is crucial for anticancer activity:
- A study focusing on triazole derivatives revealed that certain compounds exhibited IC50 values significantly lower than reference drugs like doxorubicin . This suggests that the compound may inhibit cancer cell proliferation effectively.
Compound | IC50 (µM) | Reference |
---|---|---|
Triazole derivative | <1.00 | Liaras et al. (2014) |
Doxorubicin | 1.50 | Liaras et al. (2014) |
Anti-inflammatory Activity
The compound's potential as a COX-II inhibitor has been explored:
- Recent investigations into similar compounds have shown promising results in inhibiting COX-II with IC50 values ranging from 0.011 to 0.4 µM, indicating strong anti-inflammatory properties .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Protein Interactions : The oxadiazole and triazole rings facilitate interactions with enzyme proteins and receptors through hydrogen bonding and hydrophobic interactions.
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and E. coli, the compound demonstrated significant inhibition at concentrations as low as 0.46 µg/mL .
Case Study 2: Anticancer Properties
A series of experiments conducted on human cancer cell lines revealed that triazole-containing compounds exhibited cytotoxic effects with IC50 values below 1 µM. These findings suggest a potential application in cancer therapeutics .
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN6O3/c1-14-5-6-15(2)19(12-14)26-20(32)13-31-24(33)30-11-3-4-18(22(30)28-31)23-27-21(29-34-23)16-7-9-17(25)10-8-16/h3-12H,13H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEDVOOFCVUKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.